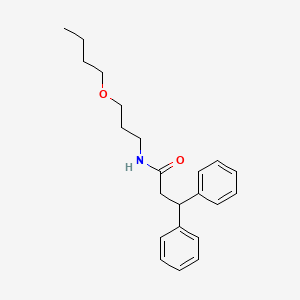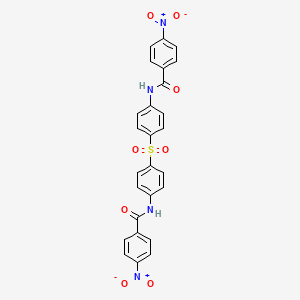![molecular formula C15H20N2O2S B5207679 2-[1,5-dimethyl-3-(methylthio)-1H-indol-2-yl]-N-(2-hydroxyethyl)acetamide CAS No. 306746-15-6](/img/structure/B5207679.png)
2-[1,5-dimethyl-3-(methylthio)-1H-indol-2-yl]-N-(2-hydroxyethyl)acetamide
Descripción general
Descripción
2-[1,5-dimethyl-3-(methylthio)-1H-indol-2-yl]-N-(2-hydroxyethyl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-[1,5-dimethyl-3-(methylthio)-1H-indol-2-yl]-N-(2-hydroxyethyl)acetamide is not fully understood. However, it has been proposed that the compound exerts its effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[1,5-dimethyl-3-(methylthio)-1H-indol-2-yl]-N-(2-hydroxyethyl)acetamide have been extensively studied. Some of the major effects of this compound are as follows:
1. Inhibition of Cancer Cell Growth: The compound has been shown to inhibit the growth of various types of cancer cells by inducing cell cycle arrest and apoptosis.
2. Neuroprotection: The compound has been found to protect neurons from oxidative stress and neurotoxicity.
3. Cardioprotection: The compound has been shown to protect the heart from ischemia-reperfusion injury and improve cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages and limitations of using 2-[1,5-dimethyl-3-(methylthio)-1H-indol-2-yl]-N-(2-hydroxyethyl)acetamide in lab experiments are as follows:
Advantages:
1. The compound is relatively easy to synthesize and is readily available.
2. The compound has been extensively studied and has shown promising results in various fields of scientific research.
3. The compound has low toxicity and is well tolerated in vivo.
Limitations:
1. The compound is relatively expensive compared to other compounds used in scientific research.
2. The mechanism of action of the compound is not fully understood, which limits its potential applications.
3. The compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2-[1,5-dimethyl-3-(methylthio)-1H-indol-2-yl]-N-(2-hydroxyethyl)acetamide. Some of the major directions are as follows:
1. Further studies are needed to elucidate the mechanism of action of the compound and its potential applications in various fields of scientific research.
2. More research is needed to optimize the synthesis method of the compound and to develop more efficient and cost-effective methods.
3. Future studies should focus on developing new derivatives of the compound with improved solubility and bioavailability.
4. The compound has shown promising results in preclinical studies, and further studies are needed to evaluate its safety and efficacy in clinical trials.
Conclusion
In conclusion, 2-[1,5-dimethyl-3-(methylthio)-1H-indol-2-yl]-N-(2-hydroxyethyl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound has shown promising results in inhibiting the growth of cancer cells, protecting neurons from oxidative stress, and improving cardiac function. However, more research is needed to elucidate the mechanism of action of the compound and to optimize its synthesis method. The compound has limitations in terms of solubility and cost, but its potential applications make it a promising compound for future research.
Métodos De Síntesis
The synthesis of 2-[1,5-dimethyl-3-(methylthio)-1H-indol-2-yl]-N-(2-hydroxyethyl)acetamide involves the reaction of 2-(1,5-dimethyl-3-(methylthio)-1H-indol-2-yl)acetic acid with 2-aminoethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out under mild conditions and yields the desired product in good yield and purity.
Aplicaciones Científicas De Investigación
2-[1,5-dimethyl-3-(methylthio)-1H-indol-2-yl]-N-(2-hydroxyethyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. Some of the major applications of this compound are as follows:
1. Cancer Research: The compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis in various types of cancer cells.
2. Neurodegenerative Diseases: The compound has been found to have neuroprotective effects and has the potential to be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Cardiovascular Diseases: The compound has been shown to have cardioprotective effects and has the potential to be used in the treatment of cardiovascular diseases such as myocardial infarction and ischemia-reperfusion injury.
Propiedades
IUPAC Name |
2-(1,5-dimethyl-3-methylsulfanylindol-2-yl)-N-(2-hydroxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-10-4-5-12-11(8-10)15(20-3)13(17(12)2)9-14(19)16-6-7-18/h4-5,8,18H,6-7,9H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLGERPROHUOOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2SC)CC(=O)NCCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367706 | |
| Record name | 1H-Indole-2-acetamide, N-(2-hydroxyethyl)-1,5-dimethyl-3-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-2-acetamide, N-(2-hydroxyethyl)-1,5-dimethyl-3-(methylthio)- | |
CAS RN |
306746-15-6 | |
| Record name | 1H-Indole-2-acetamide, N-(2-hydroxyethyl)-1,5-dimethyl-3-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(2,6-difluorobenzyl)-2-piperidinyl]methanol](/img/structure/B5207598.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5207604.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5207608.png)
![2-amino-4-[3-(4-chlorophenoxy)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5207615.png)


![dimethyl 2-[(3,4,5-triethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5207620.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B5207638.png)
![1-[(5-methyl-2-thienyl)carbonyl]piperidine](/img/structure/B5207640.png)
![1-(2-ethoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5207657.png)
![1-(4-ethylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5207662.png)


![9-[3-(3-methoxyphenoxy)propyl]-9H-carbazole](/img/structure/B5207685.png)